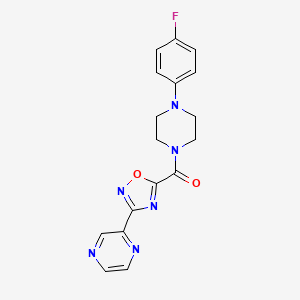

(4-(4-Fluorophenyl)piperazin-1-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone

Description

Properties

IUPAC Name |

[4-(4-fluorophenyl)piperazin-1-yl]-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN6O2/c18-12-1-3-13(4-2-12)23-7-9-24(10-8-23)17(25)16-21-15(22-26-16)14-11-19-5-6-20-14/h1-6,11H,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNVFMIQODOMLLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=NC(=NO3)C4=NC=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-Fluorophenyl)piperazin-1-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone typically involves multi-step organic reactions. A common approach might include:

Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

Attachment of the pyrazine ring: This step might involve nucleophilic substitution or coupling reactions.

Introduction of the piperazine ring: This can be done through nucleophilic substitution or reductive amination.

Incorporation of the fluorophenyl group: This step might involve electrophilic aromatic substitution or cross-coupling reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound might undergo oxidation reactions, particularly at the piperazine or pyrazine rings.

Reduction: Reduction reactions could target the oxadiazole ring or the fluorophenyl group.

Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Pharmacological Properties

Antipsychotic Activity :

The piperazine moiety is known for its presence in various antipsychotic drugs. Compounds containing the piperazine structure have been shown to exhibit dopaminergic and serotonergic activity, which is crucial for the treatment of schizophrenia and other psychotic disorders. The introduction of the 4-fluorophenyl group enhances binding affinity to serotonin receptors, potentially improving efficacy in managing these conditions .

Anticancer Potential :

Recent studies indicate that derivatives of piperazine can inhibit cancer cell proliferation. The compound's structure allows it to interact with various biological targets involved in cancer progression. For instance, the oxadiazole ring has been linked to anticancer activity by disrupting cellular processes that promote tumor growth .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of (4-(4-Fluorophenyl)piperazin-1-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone involves multi-step reactions that optimize yield and purity. Studies on its SAR reveal that modifications to the piperazine and oxadiazole components can significantly affect biological activity. For example, varying substituents on the pyrazine ring can enhance selectivity towards specific receptors, which is crucial for minimizing side effects .

Case Study 1: Inhibition of Tyrosinase

A study explored the compound's ability to inhibit tyrosinase, an enzyme involved in melanin production. The results demonstrated that modifications on the phenyl and oxadiazole rings could lead to potent inhibitors with potential applications in treating hyperpigmentation disorders .

Case Study 2: Neuroprotective Effects

Research has indicated that compounds similar to this compound exhibit neuroprotective properties. These compounds were tested in models of neurodegenerative diseases, showing promise in protecting neuronal cells from oxidative stress and apoptosis .

Mechanism of Action

The mechanism of action for (4-(4-Fluorophenyl)piperazin-1-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or ion channels, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on variations in the piperazine substituents, linker groups, and heterocyclic systems. Below is a detailed comparison:

Piperazine Substitutions

- 4-(4-Trifluoromethylphenyl)piperazine Derivatives: Compounds like "1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one" (MK45) replace the 4-fluorophenyl group with a 4-trifluoromethylphenyl moiety. Synthesis: Prepared via coupling of 1-(4-(trifluoromethyl)phenyl)piperazine with thiophen-2-yl acetic acid using HOBt/TBTU as coupling agents .

- Thiophene-Containing Piperazine Derivatives: "2-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone" (MK47) substitutes the oxadiazole-pyrazine system with a thiophene ring. Thiophene’s electron-rich nature may alter binding affinities to serotonin or dopamine receptors compared to the target compound’s pyrazine-oxadiazole motif .

Heterocyclic Linkers

- 1,2,4-Oxadiazole Variations: The patent EP 1 808 168 B1 describes compounds like "4-[1-(3-isopropyl-[1,2,4]oxadiazol-5-yl)-piperidin-4-yloxy]-1H-pyrazolo[3,4-d]pyrimidine," which replace the pyrazine group with pyrazolopyrimidine.

- Pyrazole-Based Analogs: "4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one" (compound 5) uses a pyrazole ring instead of oxadiazole.

Biological Activity

The compound (4-(4-Fluorophenyl)piperazin-1-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone , with CAS number 1219842-28-0 , has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is with a molecular weight of 354.3 g/mol . The structure consists of a piperazine moiety linked to an oxadiazole ring, which is known for diverse biological activities.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential as an anti-tubercular agent and other therapeutic applications.

Anti-Tubercular Activity

Recent studies have highlighted the compound's effectiveness against Mycobacterium tuberculosis. For instance, a series of derivatives were synthesized and evaluated for their anti-tubercular properties, showing promising results with IC50 values ranging from 1.35 to 2.18 μM for some variants . The most active compounds demonstrated IC90 values between 3.73 and 4.00 μM , indicating their potency in inhibiting bacterial growth.

The mechanisms by which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes associated with bacterial metabolism, which is crucial for the survival of Mycobacterium tuberculosis.

- Molecular Docking Studies : Computational studies suggest that the compound binds effectively to target sites within bacterial enzymes, enhancing its potential as a lead compound for further development .

Case Study 1: Synthesis and Evaluation

A study focused on synthesizing various derivatives of similar piperazine compounds demonstrated that modifications at specific positions significantly influenced biological activity. For example, modifications led to compounds with IC50 values indicating strong inhibition of target enzymes .

| Compound | IC50 (μM) | Activity Type |

|---|---|---|

| 6a | 1.35 | Anti-tubercular |

| 6e | 2.18 | Anti-tubercular |

| 7e | 40.32 | Less active |

Case Study 2: Cytotoxicity Assessment

In assessing cytotoxicity against human embryonic kidney cells (HEK-293), the compounds were found to be non-toxic at effective concentrations, suggesting a favorable safety profile for further pharmacological development .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of the fluorophenyl group significantly enhances the compound's interaction with biological targets. Modifications on the piperazine and oxadiazole rings have been shown to influence potency and selectivity against various pathogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.